Cadmium diethyldithiocarbamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cadmium(2+);N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Cd/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOALHQRKUYNIC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CdN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020228 | |
| Record name | Cadmium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream-colored solid; Insoluble in water; [HSDB] Powder; Slightly soluble in water; [MSDSonline] | |
| Record name | Cadmium, bis(diethyldithiocarbamato)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Mostly soluble in benzene, carbon disulfide, chloroform; insoluble in gasoline, Insoluble in water | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.39 | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to cream-colored rods | |
CAS No. |
14239-68-0 | |
| Record name | Cadmium diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14239-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cadmium, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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| Record name | Cadmium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
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| Record name | Cadmium bis(diethyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.633 | |
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| Record name | DITIOCARB CADMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Precursor Chemistry of Cadmium Diethyldithiocarbamate
Structural Characterization Methodologies
Spectroscopic Analysis (e.g., FTIR, NMR) for Structural Elucidation
Spectroscopic methods are fundamental in confirming the synthesis of cadmium diethyldithiocarbamate (B1195824) by identifying its key functional groups and probing the local chemical environment of its constituent atoms.
Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the characteristic vibrational modes of the diethyldithiocarbamate ligand and its coordination to the cadmium metal center. The IR spectrum of cadmium diethyldithiocarbamate exhibits several key absorption bands. A significant band typically appears in the region of 1480–1495 cm⁻¹, which is attributed to the C-N stretching vibration of the thioureide group. tubitak.gov.tr The position of this band, shifted from the free ligand, is indicative of the bidentate coordination of the dithiocarbamate (B8719985) ligand to the metal. tubitak.gov.tr Furthermore, a strong, broad band observed around 970–980 cm⁻¹ is assigned to the C-S stretching vibration. tubitak.gov.tr The presence and position of these bands confirm the formation of the metal-ligand complex.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C-N Stretch (Thioureide) | 1480 - 1495 | tubitak.gov.tr |
| C-S Stretch | 970 - 980 | tubitak.gov.tr |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the compound in solution. While ¹H NMR spectra can confirm the presence of the ethyl groups in the diethyldithiocarbamate ligand, ¹³C NMR is particularly useful for identifying the carbon backbone. In related dithiocarbamate complexes, the resonance for the NCS₂ carbon is a key indicator, often appearing in the range of 202-215 ppm. niscair.res.in
Cadmium itself has two NMR-active isotopes with a spin of 1/2, ¹¹¹Cd and ¹¹³Cd, which yield sharp signals over a wide chemical shift range, making Cadmium NMR a powerful tool for studying cadmium complexes. huji.ac.ilnorthwestern.edu Though ¹¹³Cd is slightly more sensitive, both isotopes provide similar chemical shift information. huji.ac.ilnorthwestern.edu The chemical shifts are highly dependent on the coordination environment of the cadmium atom.
| Nucleus | Key Resonance Signal | Typical Chemical Shift Range (ppm) | Reference |
| ¹³C | NCS₂ | 202 - 215 | niscair.res.in |
| ¹¹³Cd | Coordinated Cadmium | -125 to +700 | northwestern.edu |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Decomposition Studies
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition pathway of this compound, which is particularly relevant for its use as a single-source precursor for materials like cadmium sulfide (B99878) (CdS). sphinxsai.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA studies on cadmium dithiocarbamate complexes reveal their thermal stability and decomposition stages. sphinxsai.comresearchgate.net For instance, some cadmium dithiocarbamate complexes have been shown to be stable up to temperatures around 200°C or even 400°C, after which they undergo decomposition. niscair.res.insphinxsai.com The final residue of the thermal decomposition is often the corresponding metal sulfide, in this case, CdS. niscair.res.insphinxsai.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govnetzsch.com DSC is used to determine transition temperatures, such as melting points and decomposition temperatures. nih.govnetzsch.commdpi.com The DSC curve for a cadmium dithiocarbamate complex would show endothermic or exothermic peaks corresponding to phase transitions and decomposition events. For example, the DSC thermogram of a related zinc diethyldithiocarbamate showed a sharp endothermic peak around 182°C, corresponding to its melting point. nih.gov Similar analysis helps to characterize the thermal events during the decomposition of this compound. researcher.life
| Analysis Technique | Information Obtained | Typical Observations for Cadmium Dithiocarbamates | Reference |
| TGA | Thermal stability, decomposition stages, final residue mass | Stable up to ~200-400°C, decomposition leads to CdS | niscair.res.insphinxsai.com |
| DSC | Melting point, decomposition temperature, transition enthalpies | Endothermic/exothermic peaks corresponding to melting and decomposition | nih.govresearcher.life |
X-ray Diffraction (XRD) for Structural Confirmation and Material Morphology
X-ray Diffraction (XRD) is an indispensable technique for the structural characterization of crystalline materials. For this compound, single-crystal XRD can be used to determine its precise molecular structure, including bond lengths and angles, and to confirm the coordination geometry around the cadmium center. scispace.com
Furthermore, powder XRD is routinely used to confirm the phase and crystallinity of the bulk synthesized material. researchgate.net It is also a critical tool for characterizing the products formed from the thermal decomposition of this compound. When used as a single-source precursor, the resulting cadmium sulfide (CdS) nanoparticles or thin films are analyzed by XRD to determine their crystal structure (e.g., zinc-blende vs. wurtzite), crystallite size, and phase purity. researcher.lifemdpi.com The diffraction pattern provides a unique fingerprint of the crystalline material, allowing for unambiguous identification. researcher.lifemdpi.comias.ac.in
| Technique | Application | Information Revealed |
| Single-Crystal XRD | Molecular Structure Determination | Precise bond lengths, bond angles, coordination geometry |
| Powder XRD | Phase Identification and Material Characterization | Crystal structure, phase purity, crystallite size, material morphology |
Coordination Chemistry and Ligand Interaction Studies
Chelation Properties of the Diethyldithiocarbamate (B1195824) Ligand with Cadmium(II)
The diethyldithiocarbamate anion, [S₂CNEt₂]⁻, is a robust chelating agent for cadmium(II), readily forming a neutral, lipophilic complex. This chelation is a key aspect of its chemical behavior and applications.
The reaction between cadmium(II) ions and diethyldithiocarbamate ligands in aqueous solution leads to the formation of a highly stable complex, bis(diethyldithiocarbamato)cadmium(II), with the formula [Cd(S₂CNEt₂)₂]. Elemental analysis of the synthesized complex is consistent with a 1:2 metal-to-ligand stoichiometry, where one mole of Cd²⁺ reacts with two moles of the DDTC⁻ anion semanticscholar.org.
The dithiocarbamate (B8719985) ligand typically acts as a bidentate chelator, binding to the cadmium ion through both sulfur atoms researchgate.netmahidol.ac.th. This bidentate coordination is a significant factor in the stability of the resulting complex. The formation of this stable chelate is the basis for the use of DDTC in various applications, including the removal of cadmium from aqueous solutions, as the complex is insoluble in water tandfonline.com.
The structure of the dithiocarbamate ligand, particularly the substituents on the nitrogen atom, can influence the coordination properties and the characteristics of the resulting cadmium complex. The electronic properties of these substituents can modulate the electron density on the sulfur donor atoms, thereby affecting the strength of the metal-ligand bond.
Comparative studies on different dithiocarbamate ligands have shown that the nature of the alkyl or aryl groups attached to the nitrogen atom can impact the stability and reactivity of the metal complexes. For example, in a study comparing linear and macrocyclic dithiocarbamates for heavy metal removal, the architecture of the ligand was found to be a crucial factor in its binding efficiency with various metal ions, including cadmium rsc.org.
Furthermore, the introduction of additional functional groups on the dithiocarbamate ligand can lead to the formation of more complex coordination polymers. The flexibility or rigidity of these appended groups can dictate the dimensionality and structure of the resulting cadmium-containing polymer researchgate.net.
The table below summarizes the coordination behavior of Cadmium(II) with diethyldithiocarbamate and related ligands.
| Ligand | Metal-to-Ligand Ratio | Coordination Mode | Key Structural Features |
| Diethyldithiocarbamate | 1:2 | Bidentate | Forms a neutral, monomeric [Cd(S₂CNEt₂)₂] complex. |
| Dithiocarbamate-modified Chitosan | Variable | Bidentate (inner-sphere) or Monodentate (outer-sphere) | The coordination mechanism is dependent on the sulfur content of the modified chitosan. nih.gov |
| Pyridyl-substituted Dithiocarbamates | 1:2 | Bidentate | The pyridyl-nitrogen generally does not participate in coordination with transition metals like cadmium. researchgate.net |
Multi-Metal Complexation and Competitive Binding Phenomena
In environments containing multiple metal ions, the diethyldithiocarbamate ligand exhibits competitive binding. The high stability of the cadmium-DDTC complex means it can be formed even in the presence of other metal ions. However, the relative affinities of DDTC for different metals will dictate the final distribution of complexes.
Studies have shown that DDTC can form complexes with a wide range of metal ions semanticscholar.org. This leads to competition for the ligand in mixed-metal systems. For instance, in environmental samples, a method for the simultaneous determination of lead and cadmium has been developed based on the replacement of zinc from a zinc-diethyldithiocarbamate complex by lead and cadmium, indicating a higher affinity of DDTC for lead and cadmium compared to zinc doaj.org.
The structural similarity between cadmium and zinc, both being Group 12 elements, often leads to competitive interactions in biological and chemical systems. Research has shown that cadmium can compete with zinc for binding sites in proteins, and it is plausible that similar competitive binding occurs with chelating agents like DDTC nih.gov. The selective removal of heavy metals from wastewater using dithiocarbamate-based materials also highlights the competitive nature of the complexation, with the efficiency of removal being dependent on the relative stability of the formed complexes tandfonline.comrsc.org.
Theoretical and Computational Chemistry Approaches to Coordination
DFT calculations on cadmium(II) complexes with dithiocarbamate and tertiary phosphine (B1218219) ligands have shown that [Cd(PAC-dtc)₂(dppe)] and [Cd(PAC-dtc)₂(PPh₃)₂] adopt a tetrahedral geometry mdpi.com. The calculations revealed that the geometry can be slightly distorted, with the degree of distortion influenced by the steric constraints of the ligands. For example, the P-Cd-P bond angle in the dppe complex was calculated to be 79.5°, deviating significantly from the ideal tetrahedral angle of 109.5°, whereas in the PPh₃ complex, it was 109.2° mdpi.com.
These computational studies also provide information on bond lengths. For instance, in the calculated structures, the Cd-S bond lengths were found to be in the range of 2.50-2.54 Å, and the Cd-P bond lengths were between 2.74 and 2.84 Å mdpi.com. Such theoretical data complement experimental findings and help in understanding the intricate details of the coordination environment around the cadmium center.
Molecular modeling has also been used to design novel biscarbodithioate chelating agents for cadmium mobilization. These models help in predicting the ability of the ligand to coordinate with the cadmium ion and the potential strain in the resulting complex structure datapdf.com.
The table below presents selected theoretical data for cadmium dithiocarbamate complexes.
| Complex | Computational Method | Calculated Geometry | Selected Bond Angles (°) | Selected Bond Lengths (Å) |
| [Cd(PAC-dtc)₂(dppe)] | DFT (B3LYP/Lanl2dz) | Distorted Tetrahedral | P-Cd-P: 79.5, S-Cd-S: 122.5 | Cd-S: 2.50, 2.52; Cd-P: 2.74, 2.77 |
| [Cd(PAC-dtc)₂(PPh₃)₂] | DFT (B3LYP/Lanl2dz) | Tetrahedral | P-Cd-P: 109.2, S-Cd-S: 120.9 | Cd-S: 2.52, 2.54; Cd-P: 2.77, 2.84 |
Toxicological Investigations and Mechanistic Elucidation
Cadmium Diethyldithiocarbamate (B1195824) in Cadmium Toxicokinetics and Organ Distribution
The formation of cadmium diethyldithiocarbamate complexes significantly alters the toxicokinetic profile of cadmium in biological systems. The lipophilic nature of the cadmium-dithiocarbamate complex is a key factor driving these changes, particularly affecting how cadmium is absorbed, distributed throughout the body, and ultimately eliminated.
This compound plays a crucial role in modifying the absorption and bioavailability of cadmium, with the route of administration being a critical determinant of the outcome. When cadmium chloride is administered orally, the presence of diethyldithiocarbamate (DDC) enhances its acute toxicity. nih.govnih.gov This is attributed to an increase in the intestinal absorption of cadmium. nih.govnih.gov Studies have demonstrated that both oral and intraperitoneal administration of DDC leads to an increased whole-body retention of orally ingested cadmium. nih.govnih.gov
The formation of a highly lipophilic cadmium-DDC complex is believed to facilitate this increased uptake through the intestinal wall. industrialchemicals.gov.au This property allows the complex to more readily cross biological membranes compared to the more polar cadmium chloride. Evidence from rat hepatocyte cultures shows a rapid uptake of the cadmium-DDC complex compared to cadmium chloride, further supporting its enhanced absorption characteristics. industrialchemicals.gov.au In essence, DDC transforms cadmium into a more membrane-permeable form, thereby increasing its systemic bioavailability following oral exposure. industrialchemicals.gov.au
Once absorbed, this compound profoundly alters the distribution of cadmium among various organs and tissues. A consistent and significant finding across multiple studies is the increased accumulation of cadmium in the brain. nih.govnih.govnih.govnih.gov The lipophilic nature of the complex allows it to cross the blood-brain barrier, a feat that is difficult for ionic cadmium. industrialchemicals.gov.au In male Sprague Dawley rats, pretreatment with diethyldithiocarbamic acid resulted in a 10-fold increase in brain cadmium concentrations compared to controls. industrialchemicals.gov.au
Beyond the brain, DDC induces widespread changes in cadmium's organ preference. Intraperitoneal administration of DDC typically leads to a reduction in the relative deposition of cadmium in the liver and testes. nih.govnih.gov Conversely, it increases the relative cadmium concentration in organs such as the heart, spleen, lungs, and muscle (carcass). nih.gov Studies in mice have shown that DDC treatment moderately enhances cadmium levels in the lung and heart while significantly increasing brain levels. osti.gov The co-administration of DDC has been shown to prevent the neurotoxic effects of cadmium despite causing a persistent increase in its distribution to the brain. nih.govosti.gov
The following table summarizes the observed redistribution of cadmium in various organs upon administration of diethyldithiocarbamate, as reported in animal studies.
| Organ/Tissue | Effect of Diethyldithiocarbamate on Cadmium Levels | References |
| Brain | Significantly Increased | nih.govnih.govindustrialchemicals.gov.aunih.govnih.gov |
| Liver | Reduced (with i.p. DDC), Enhanced (with oral Cd) | nih.govnih.govnih.gov |
| Kidney | Reduced | nih.gov |
| Heart | Increased | nih.govosti.gov |
| Lungs | Increased | nih.govosti.gov |
| Spleen | Increased | nih.gov |
| Testes | Reduced | nih.gov |
| Muscle | Significantly Reduced (with specific DDC analogs) | nih.gov |
Diethyldithiocarbamate has been shown to be effective in mobilizing cadmium from established depots within the body, particularly from the liver and kidneys. nih.govnih.govosti.gov In mice with aged cadmium depots, bi-weekly injections of DDC enhanced the rate of elimination of this stored cadmium. nih.gov DDC was found to be highly effective in mobilizing cadmium from the kidney and spleen, and to a lesser extent from the liver. osti.gov
The mobilized cadmium, complexed with DDC, appears to be excreted primarily via the fecal route. osti.gov The mechanism of mobilization from renal and hepatic tissues is complex. Studies involving dithiocarbamate (B8719985) analogs suggest that the complexes, once formed within tubular cells of the kidney, are secreted. This secretion can occur across the basolateral membrane into the blood via an organic anion transport system or into the tubular lumen for excretion in urine. nih.gov Similarly, mobilization from the liver involves uptake of the chelating agent and secretion of the complex into the bile, likely through a transport system distinct from that in the kidneys. nih.gov While some chelating agents can significantly increase urinary elimination of cadmium, the primary pathway for the cadmium-DDC complex appears to be biliary and subsequent fecal excretion. osti.govnih.gov
Cellular and Molecular Mechanisms of this compound Action
The biological effects of this compound are rooted in its influence on cellular and molecular pathways, particularly those related to oxidative stress and the body's antioxidant defense systems.
Cadmium is a well-established inducer of oxidative stress. nih.govnih.govtbzmed.ac.ir Unlike some other heavy metals, cadmium is redox-inert under physiological conditions, meaning it does not directly participate in Fenton-type reactions to generate reactive oxygen species (ROS). nih.govbohrium.com Instead, its pro-oxidative effects are indirect. nih.govmdpi.com Cadmium exposure leads to an increased production of ROS, such as superoxide ions, hydrogen peroxide, and hydroxyl radicals, which can cause damage to lipids, proteins, and DNA. nih.govtbzmed.ac.ir This increase in ROS is often linked to mitochondrial dysfunction and the depletion of cellular antioxidants. nih.govmdpi.com
A primary mechanism of cadmium-induced toxicity is its interference with endogenous antioxidant systems. nih.govbohrium.com Cadmium has a high affinity for sulfhydryl (-SH) groups and can deplete levels of glutathione (GSH), a critical cellular antioxidant, thereby weakening the cell's ability to detoxify ROS. mdpi.com Cadmium exposure can also decrease the activity and gene expression of key antioxidant enzymes like superoxide dismutase (SOD) and catalase. semanticscholar.org In the central nervous system, cadmium can cause oxidative stress by depleting glutathione and other antioxidants. nih.govtbzmed.ac.ir
Diethyldithiocarbamate interacts with these same systems. As a potent metal-chelating agent, DDC can directly influence the activity of metalloenzymes. nih.gov For instance, SOD is a copper-zinc dependent enzyme, and DDC's ability to chelate copper can modulate its activity. Furthermore, DDC's own antioxidant capabilities allow it to directly participate in redox reactions, potentially sparing endogenous antioxidants like GSH. nih.gov The formation of the this compound complex thus creates a multifaceted scenario where the toxicant (cadmium) is bound to a molecule (DDC) that can itself modulate the very antioxidant systems that the toxicant disrupts.
Effects on Cellular Transport Mechanisms and Ion Channels
The lipophilic nature of this compound allows it to readily cross cellular membranes, thereby altering the intracellular concentration of cadmium. This transport is not reliant on the typical ion channels and transporters used by ionic cadmium. However, once intracellularly, the complex can dissociate, releasing cadmium ions that can then interact with various cellular transport mechanisms and ion channels.
Cadmium ions are known to interfere with voltage-gated calcium channels, acting as a potent blocker. This interference can disrupt a multitude of cellular processes that are dependent on calcium signaling. While direct studies on the effect of the this compound complex on these channels are limited, the increased intracellular cadmium concentration resulting from the complex's transport across the cell membrane suggests a potential for downstream effects on calcium channel-mediated functions. The diethyldithiocarbamate ligand itself may also have independent effects on cellular transport proteins, further complicating the toxicological profile of the complex.
Influence on Protein Structure and Enzyme Activity
Cadmium has a high affinity for sulfhydryl (-SH) groups, which are prevalent in many proteins and enzymes. The binding of cadmium to these groups can lead to significant conformational changes in protein structure, ultimately impairing their function. This interaction is a primary mechanism of cadmium-induced toxicity. This compound can act as a carrier of cadmium into cells, where the cadmium ion can then be released to interact with sulfhydryl-containing biomolecules.
Table 1: Effect of Cadmium and Diethyldithiocarbamate on Enzyme Activity
| Enzyme | Effect of Cadmium Alone | Effect of Cadmium with Diethyldithiocarbamate |
|---|---|---|
| δ-aminolevulinic acid dehydratase (ALAD) | Significant inhibition | Restoration of activity |
| Alcohol dehydrogenase (ADH) | Significant decrease in activity | Gradual recovery of activity |
| Na+/K+-ATPase | Inhibition | Partial reversal of inhibition |
| Ca2+-ATPase | Inhibition | Partial reversal of inhibition |
Apoptosis and Cellular Damage Pathways
Cadmium is a potent inducer of apoptosis, or programmed cell death, through various cellular pathways. The formation of the this compound complex can influence these apoptotic processes. The increased intracellular accumulation of cadmium facilitated by the diethyldithiocarbamate ligand can lead to heightened oxidative stress, a key trigger of apoptosis.
The primary pathways implicated in cadmium-induced apoptosis include the mitochondrial pathway and the caspase activation cascade. Cadmium can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. Cadmium has been shown to induce both caspase-dependent and caspase-independent apoptosis. While diethyldithiocarbamate has been investigated for its potential to modulate these pathways, its precise role in the context of cadmium exposure is complex and appears to be cell-type specific.
Synergistic and Antagonistic Toxicological Interactions
Combined Effects with Other Heavy Metals (e.g., copper, lead)
The toxicological interactions between this compound and other heavy metals are of significant environmental and occupational concern. The presence of other metals, such as copper and lead, can either enhance (synergism) or reduce (antagonism) the toxicity of the cadmium complex.
For instance, copper can compete with cadmium for binding sites on metallothionein, a protein involved in metal detoxification. This competition can lead to an increase in free, toxic cadmium ions within the cell. Conversely, some studies have suggested that certain co-administered metals can enhance the excretion of cadmium, thereby exerting an antagonistic effect. The nature of the interaction is highly dependent on the specific metals involved, their relative concentrations, and the biological system being examined.
Interaction with Organic Pollutants and Flotation Agents
This compound itself is utilized as a flotation agent in the mining industry. When present in aquatic environments, it can interact with other organic pollutants, potentially leading to synergistic toxic effects. Studies have shown that the combination of cadmium and organic flotation agents like diethyldithiocarbamate can exhibit synergistic toxicity to aquatic organisms. This enhanced toxicity is often associated with the formation of micro/nano particles of the cadmium-flotation agent complex, which can cause severe cell membrane damage.
Neurotoxicological Pathways of this compound
A paradoxical finding in the neurotoxicology of this compound is that while the complex significantly increases the accumulation of cadmium in the brain, it appears to prevent cadmium-induced neurotoxicity nih.govosti.gov. This suggests that the chemical form in which cadmium is present in the brain is a critical determinant of its neurotoxic potential.
The lipophilic nature of the this compound complex facilitates its passage across the blood-brain barrier, leading to elevated cadmium levels in the central nervous system. However, it is hypothesized that within the brain, the cadmium remains tightly bound to the diethyldithiocarbamate ligand. This chelation may prevent the cadmium ion from interacting with critical neuronal targets, such as sulfhydryl groups on enzymes and structural proteins, thereby averting its neurotoxic effects. Morphological and biochemical studies have supported this, showing a prevention of cadmium-induced neurotoxic damage despite the increased brain cadmium concentration nih.govosti.gov.
Table 2: Neurotoxicological Profile of this compound
| Parameter | Cadmium Alone | Cadmium + Diethyldithiocarbamate |
|---|---|---|
| Brain Cadmium Concentration | Increased | Significantly Increased |
| Neurotoxicity | Present | Prevented |
| Mechanism | Interaction with neuronal components | Sequestration of cadmium by the ligand |
Environmental Fate, Transport, and Remediation Research
Environmental Transformation and Degradation Pathways
The environmental persistence of diethyldithiocarbamates (DTCs) is significantly influenced by their interaction with metal ions. While DTCs are generally expected to degrade in the environment through pathways such as acid-catalyzed hydrolysis, photolysis, and oxidation, their complexation with cadmium alters their stability. researchgate.netnih.gov The formation of the cadmium diethyldithiocarbamate (B1195824) complex can inhibit these transformation reactions, thereby increasing its environmental half-life. researchgate.net
Studies on dimethyldithiocarbamate (DMDC), a related compound, have shown that complexation with cadmium, copper, or zinc inhibits acid-catalyzed hydrolysis. researchgate.net This stabilization effect means that the metal-complexed form is more persistent in the environment than the free ligand. researchgate.netnih.gov The rate of hydrolysis for free dithiocarbamates is pH-dependent, with faster degradation occurring under more acidic conditions. researchgate.net However, when complexed with a metal, the stability of the compound increases, potentially leading to half-lives greater than two weeks. researchgate.net
Microbial activity also plays a role in the breakdown of these compounds. Soil microorganisms from various genera, including Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Pseudaminobacter, Serratia, Mucor, Trametes, Trichoderma, Pichia, and Aspergillus, have been identified as being involved in the degradation of DTCs, utilizing them as sources of carbon and nitrogen. nih.gov The degradation process is often enhanced by environmental factors like high temperature and moisture content. nih.gov The breakdown of DTCs can result in several metabolites, such as ethylene thiourea (ETU), propylene thiourea (PTU), thiourea (TU), methyl isothiocyanate (MITC), and carbon disulfide (CS₂). nih.gov
Sorption and Sequestration Studies in Environmental Matrices (e.g., soil, water)
Cadmium diethyldithiocarbamate's behavior in environmental matrices is largely governed by its low water solubility. The reaction between cadmium ions and sodium diethyldithiocarbamate results in the formation of a complex that is highly insoluble in water. nih.govtandfonline.com This characteristic is fundamental to its sequestration in soil and water systems. The process effectively transfers cadmium from a dissolved, mobile state to a solid, less bioavailable form. nih.govencyclopedia.pub
Research has demonstrated the robust stability and insolubility of the cadmium-DDTC complex. It is highly insoluble not only in water but also in 0.1 N HCl, 0.1 N NaOH, and human serum. nih.gov This stability across a range of pH conditions is critical for its persistence as a sequestered agent in soil and sediments. Once precipitated, the this compound complex can be further subjected to sorption processes within the soil matrix. Soil components such as organic carbon, as well as iron and manganese oxides, are known to be important for the sorption of cadmium. nih.gov The particulate metal complex would likely bind to these soil fractions, further limiting its transport and mobility in the environment. nih.govresearchgate.net
The use of dithiocarbamates is a recognized method for removing heavy metals from aqueous solutions. nih.gov The strong chelating ability of the ligand leads to the formation of stable, insoluble organometallic complexes that precipitate out of the water column, effectively sequestering the metal into the sediment phase. tandfonline.comnih.gov
Phytoremediation and Passivation Strategies Involving Diethyldithiocarbamates for Cadmium Contamination
The application of diethyldithiocarbamates in remediating cadmium-contaminated soil primarily involves passivation, a strategy aimed at reducing the mobility and bioavailability of the contaminant. nih.gov This process, also known as phytostabilization when plants are involved, seeks to immobilize cadmium in the soil, thereby preventing its uptake by plants and its entry into the food chain. mdpi.com
| Treatment Group | Cadmium Uptake Reduction in A. thaliana | Reference |
| Dithiocarbamate (B8719985) Chitosan (DTC-CTS) | Up to 50% | nih.gov |
This table summarizes the effectiveness of a dithiocarbamate-based passivation strategy in reducing cadmium uptake by plants.
While some remediation strategies use chelating agents to increase metal bioavailability for enhanced phytoextraction (the removal of contaminants by plant uptake), the formation of highly insoluble complexes is the dominant characteristic of this compound. nih.govnih.gov This suggests that diethyldithiocarbamates are more suitable for passivation and phytostabilization rather than phytoextraction of cadmium. By stabilizing the metal in the soil, these compounds help reduce the environmental risks associated with cadmium contamination. nih.gov
Adsorption of Metal-Dithiocarbamate Complexes
The strong interaction between metal-dithiocarbamate complexes and solid surfaces is a key aspect of their environmental behavior and application in remediation. These complexes exhibit significant adsorptive properties, which allow them to be effectively removed from solution or bound to solid matrices. acs.org
The principle of this adsorption is utilized in various analytical and remediation technologies. For instance, resins functionalized with dithiocarbamate groups are used for the concentration and removal of heavy metals from water, a process reliant on the strong binding and adsorption of the metals to the solid resin phase. acs.org Similarly, freshly precipitated metal-diethyldithiocarbamate complexes can themselves act as sorbents for the selective extraction of other metal ions. Another application involves loading dithiocarbamate complexes onto solid supports like activated carbon to create materials for preconcentrating trace metals from environmental samples.
In a natural soil or sediment environment, the insoluble this compound complex, once formed, will behave as a particulate. Its transport and fate are then controlled by physical adsorption processes onto the surfaces of soil colloids, such as clay minerals, metal (hydro)oxides, and soil organic matter. researchgate.net The strong chelating nature of the dithiocarbamate ligand and the stability of the resulting metal complex contribute to its high affinity for these solid phases, effectively immobilizing the cadmium within the soil or sediment. nih.govresearchgate.net
| Metal | Stability Order of Diethyldithiocarbamate Complex | Environmental Significance | Reference |
| Copper (Cu) | Highest | Forms very stable complexes, resistant to degradation. | researchgate.net |
| Zinc (Zn) | Intermediate | Forms stable complexes. | researchgate.net |
| Manganese (Mn) | Lower | Forms complexes that are stable in neutral/alkaline conditions. | researchgate.net |
This table shows the relative stability of different metal-diethyldithiocarbamate complexes, which influences their persistence and adsorption behavior in the environment.
Applications in Advanced Materials Science
Single-Source Precursors for Semiconductor Nanomaterials
The molecular structure of cadmium diethyldithiocarbamate (B1195824), which contains both cadmium and sulfur, makes it an ideal single-source precursor (SSP). In this approach, a single, well-defined molecular compound is decomposed to form the desired inorganic nanomaterial. This method offers excellent control over the stoichiometry and can lead to the formation of high-quality nanocrystals through the facile loss of organic ligands upon heating.
Cadmium diethyldithiocarbamate is effectively used to synthesize various morphologies of Cadmium Sulfide (B99878) (CdS), a significant II-VI semiconductor material with a direct band gap of approximately 2.42 eV. The specific nanostructure obtained can be controlled by modulating reaction conditions such as temperature, solvent, and the presence of capping agents.
Quantum Dots (QDs): High-quality, spherical CdS quantum dots have been successfully synthesized via the thermal decomposition of this compound. researchgate.netresearchgate.net In a typical process, the precursor is heated in a high-boiling point solvent, often in the presence of a capping agent or surfactant like hexadecylamine (B48584) (HDA). researchgate.netresearchgate.net The HDA plays a crucial role in solvating the metal complex, weakening the metal-dithiocarbamate bond, and controlling the particle size and shape. researchgate.net Using olive oil as a green, coordinating solvent has also been demonstrated as a rapid and effective medium for this synthesis. researchgate.netresearchgate.net The resulting CdS QDs exhibit quantum confinement effects and strong near-band-edge luminescence, properties that are highly dependent on their size. researchgate.net
The table below summarizes typical synthesis parameters for CdS quantum dots using this compound.
| Parameter | Value/Type | Purpose | Reference |
| Precursor | This compound | Single source of Cd and S | researchgate.net |
| Solvent | Olive Oil | Green reaction medium | researchgate.net |
| Capping Agent | Hexadecylamine (HDA) | Controls particle growth and prevents agglomeration | researchgate.netresearchgate.net |
| Temperature | 80-120 °C | To induce thermal decomposition of the precursor | researchgate.net |
| Reaction Time | 5 minutes | Duration of heating | researchgate.net |
Nanowires: The morphology of the synthesized CdS can be directed towards one-dimensional structures like nanowires or nanorods. By using long-chain amines, such as hexadecylamine (HDA), as shape-directing agents at lower temperature ranges, the growth of CdS can be controlled to favor the formation of these elongated nanostructures instead of spherical quantum dots. researchgate.net While other methods exist for producing ultralong CdS nanowires, such as the conversion of a cadmium oleate precursor, the use of dithiocarbamate (B8719985) SSPs offers a direct route. researchgate.netnih.gov
Thin Films: Cadmium sulfide thin films are critical components in various electronic and photovoltaic applications. jetir.org The deposition of these films from single-source precursors like dithiocarbamates is an attractive method due to its potential for low-temperature and rapid processing. escholarship.org While chemical bath deposition (CBD) using separate cadmium and sulfur sources is a common and inexpensive technique for large-area deposition, the SSP approach provides an alternative for achieving high-quality films. jetir.orgescholarship.orgscielo.br Techniques such as aerosol-assisted chemical vapor deposition (AACVD) and spin-coating can be employed to decompose cadmium-dithiocarbamate and related precursors to produce uniform CdS thin films with band gap energies suitable for electronic applications. escholarship.org
Nanocomposites: CdS nanoparticles are incorporated into various matrices to form nanocomposites with enhanced properties for applications in photocatalysis and optoelectronics. ijert.orgniscpr.res.in For instance, CdS nanoparticles can be combined with polymers or other inorganic materials. nih.gov While various methods exist to create these composites, such as mechanochemical synthesis or aqueous precipitation, the high-quality, well-defined nanoparticles produced from the thermal decomposition of this compound are excellent candidates for integration into such advanced composite materials. researchgate.netnih.gov
The CdS nanostructures synthesized from this compound have properties that make them suitable for a range of high-technology applications. researchgate.net
Photovoltaic Devices: CdS is widely used as a window layer material in thin-film heterojunction solar cells, particularly with Cadmium Telluride (CdTe) as the absorber layer. mdpi.com The n-type CdS layer allows high-energy photons to pass through to the p-type absorber layer while forming a crucial p-n junction for charge separation. The efficiency of these solar cells is highly dependent on the quality of the CdS buffer layer. jetir.org The ability to produce high-quality CdS thin films and nanoparticles from SSPs like this compound is therefore of significant interest for advancing photovoltaic technologies. researchgate.netescholarship.org
Optoelectronics: The unique optical and electronic properties of CdS make it a valuable material for various optoelectronic devices. researchgate.netmdpi.com CdS nanoparticles and thin films are used in light-emitting diodes (LEDs), photoelectric devices, and chemical sensors. mdpi.com One notable application is in photocatalysis. CdS nanoparticles synthesized from this compound have been shown to be effective photocatalysts for the degradation of organic dyes, such as Congo red, under UV light irradiation. researchgate.netresearchgate.net This activity stems from the generation of electron-hole pairs upon light absorption, which can produce reactive radicals to break down pollutants.
Role in Polymer Chemistry and Rubber Vulcanization (e.g., rubber accelerators)
In polymer chemistry, this compound is recognized for its role as a vulcanization accelerator. Vulcanization is a chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between individual polymer chains.
This compound belongs to the dithiocarbamate class of accelerators, which are known for being ultra-fast. lusida.com These accelerators significantly reduce the time and temperature required for the curing process, making them economically valuable. lusida.comwelltchemicals.com They work by forming complexes that promote the cross-linking of polymer molecules with sulfur. welltchemicals.com Dithiocarbamates are effective at low temperatures (115-120°C) and are used either as primary or secondary accelerators in sulfur-cured rubber compounds. lusida.com They are particularly noted for their use in systems that require rapid vulcanization. richon-chem.com
The table below details the application of dithiocarbamate accelerators in various rubber systems.
| Rubber Type | Acronym | Role of Dithiocarbamate Accelerator | Reference |
| Natural Rubber | NR | Ultra-fast primary or secondary accelerator | lusida.comrichon-chem.com |
| Styrene-Butadiene Rubber | SBR | Primary or secondary accelerator | richon-chem.com |
| Nitrile Butadiene Rubber | NBR | Primary or secondary accelerator | richon-chem.com |
| Butyl Rubber | IIR | Super-accelerator | richon-chem.com |
| Ethylene Propylene Diene Monomer | EPDM | Super-accelerator | lusida.comrichon-chem.com |
Dithiocarbamate accelerators are also used for low-unsaturation rubbers like EPDM and IIR, often in combination with other accelerators like thiurams. lusida.com Furthermore, they are considered non-staining and non-discoloring, which makes them suitable for the production of white, colored, or transparent rubber goods. lusida.comrichon-chem.com
Analytical Methodologies for Cadmium Diethyldithiocarbamate and Cadmium Diethyldithiocarbamate Complexes
Spectrophotometric and Colorimetric Detection Methods
Spectrophotometry and colorimetry are foundational techniques for the quantification of cadmium diethyldithiocarbamate (B1195824). These methods are based on the principle that the cadmium diethyldithiocarbamate complex absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the complex in the solution.
The cadmium reduction method is a notable colorimetric technique where cadmium particles convert nitrates to nitrites. nau.edu The subsequent reaction of nitrites with a reagent produces a red color, the intensity of which corresponds to the original nitrate (B79036) concentration and can be measured spectrophotometrically at a wavelength of 543 nm. nau.edu
Various reagents have been utilized to form colored complexes with cadmium for spectrophotometric analysis. For instance, a method using p,p′-dinitro‐sym‐diphenylcarbazid in a strong basic medium forms a complex with a maximum absorption between 630–640 nm. researchgate.net Another approach employs Alizarin Red S in a slightly acidic solution, resulting in a deep greenish-yellow chelate with a maximum absorbance at 422 nm. banglajol.info The reaction is rapid, and the resulting complex is stable for over 24 hours. banglajol.info Dithizone is another classic reagent that forms a colored complex with cadmium, enabling its colorimetric determination. acs.orgnih.gov A recent development involves a colorimetric sensor for cadmium ions fabricated by modifying silica (B1680970) sol with dodecyltrimethylammonium (B156365) bromide (DTAB) and dithizone, which changes the solution color from purple to orange upon complexation. rsc.org
The selection of the reagent and the experimental conditions, such as pH, are critical for achieving high sensitivity and selectivity. The table below summarizes the key parameters for several spectrophotometric methods for cadmium determination.
| Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | Linear Range |
| p,p′-dinitro‐sym‐diphenylcarbazid | 630–640 nm | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ | 0.5–6.0 µg/mL |
| Alizarin Red S | 422 nm | 2.24 × 10³ L mol⁻¹ cm⁻¹ | 0.1–40 µg/mL |
| Bis(indoline-2,3-dione) thiosemicarbazone | 290 nm | 6.7 × 10² L mol⁻¹ cm⁻¹ | 1.8–17.8 × 10⁻⁵ mol/L |
| 2-hydroxy-4-n-butoxy-5-bromopropiophenone thiosemicarbazone | 440 nm | 4035 L mol⁻¹ cm⁻¹ | Not Specified |
Extraction and Pre-concentration Techniques
To enhance the sensitivity and selectivity of cadmium analysis, especially at trace levels, extraction and pre-concentration steps are often employed. These techniques serve to isolate the this compound complex from the sample matrix and increase its concentration before instrumental analysis.
Liquid-Liquid Extraction
Liquid-liquid extraction, also known as solvent extraction, is a widely used method for the separation and pre-concentration of this compound. This technique involves the partitioning of the non-polar this compound complex from an aqueous sample into an immiscible organic solvent. The choice of the organic solvent and the pH of the aqueous phase are critical parameters that influence the extraction efficiency.
Sodium diethyldithiocarbamate is a common chelating agent used in this process. figshare.com The extraction of the cadmium complex is typically performed in a basic medium. For instance, a modified procedure for the liquid-liquid extraction of cadmium from biological matrices uses sodium diethyldithiocarbamate to form a complex that is then extracted from a 5 M NaOH solution into chloroform (B151607). figshare.com While chloroform is effective, toluene (B28343) has been investigated as a less carcinogenic alternative. figshare.com Studies have shown that the extraction efficiency can be influenced by the pH, with an extractability of about 61.69% for cadmium at a pH of 8 using dihexyldithiocarbamate as the ligand and toluene as the solvent. researchgate.net
The following table summarizes the parameters for liquid-liquid extraction of cadmium using dithiocarbamate (B8719985) derivatives.
| Ligand | Organic Solvent | pH | Extraction Efficiency |
| Dihexyldithiocarbamate | Toluene | 8 | ~61.69% |
| Sodium Diethyldithiocarbamate | Chloroform | >9 | High (for removal of interferences) |
Solid-Phase Extraction (e.g., polyurethane foam)
Solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction, with advantages such as higher enrichment factors, lower solvent consumption, and easier operation. In this technique, the sample solution is passed through a solid sorbent material that retains the analyte of interest.
Polyurethane foam (PUF) has been effectively used as a solid sorbent for the pre-concentration of the cadmium-diethyldithiocarbamate complex. tandfonline.com The sorption of the complex onto the foam is pH-dependent, with quantitative sorption achieved at a pH higher than 6.0. tandfonline.com The process is relatively fast, with an equilibrium time of 40 minutes. tandfonline.com The mechanism of sorption is believed to be an ether-like solvent extraction. tandfonline.com The selectivity of the extraction can be improved by using masking agents to prevent the co-extraction of interfering metal ions. tandfonline.com
Another SPE approach involves the use of freshly precipitated zinc diethyldithiocarbamate. uobaghdad.edu.iq In this method, cadmium ions in the sample solution displace the zinc ions in the solid precipitate, forming the more stable this compound complex, which is then retained on the solid phase. uobaghdad.edu.iq This method has been applied to the determination of cadmium in environmental samples with recovery rates ranging from 90% to 96%. uobaghdad.edu.iq
| Sorbent Material | Complexing Agent | Optimal pH | Key Findings |
| Polyurethane Foam (PUF) | Diethyldithiocarbamate | > 6.0 | Quantitative sorption, 40 min equilibrium time |
| Zinc Diethyldithiocarbamate | Endogenous | Not specified | Recovery of 90-96% in environmental samples |
Chromatographic Separations (e.g., Gas Chromatography, Liquid Chromatography for trace metals)
Chromatographic techniques are powerful tools for the separation and quantification of metal complexes, including this compound. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.
The separation of metal-diethyldithiocarbamate complexes by HPLC is influenced by the stability of the complexes and their interaction with the chromatographic system. oup.com For the separation of less stable complexes like this compound, the use of a metal-free column, such as a PEEK (polyether ether ketone) column, is crucial to prevent ligand exchange reactions with metals in the stainless steel components of the instrument. oup.com
A successful separation of cadmium(II)-diethyldithiocarbamate from other metal complexes has been achieved using a PEEK column with a mobile phase consisting of a mixture of methanol (B129727), water, and chloroform (75:20:5 v/v/v). oup.com In another study, dihexyldithiocarbamate was used as a chelating agent for the separation of cadmium(II), iron(III), copper(II), and cobalt(III) complexes on a C-18 column with a mobile phase of methanol and acetonitrile-ligand (70:30 v/v) at a detection wavelength of 282 nm. researchgate.net
| Chromatographic Technique | Column Type | Mobile Phase | Detection | Application |
| HPLC | PEEK | Methanol-Water-Chloroform (75:20:5) | Not Specified | Separation of Bi(III), Cd(II), Fe(II), In(III), Pb(II), Tl(I), and Zn(II)-DDC complexes |
| HPLC | C-18 | Methanol:Acetonitrile-ligand (70:30 v/v) | 282 nm | Separation of Cd(II), Fe(III), Cu(II), and Co(III) dihexyldithiocarbamate complexes |
Advanced Spectroscopic and Elemental Analysis for Cadmium and its Complexes in Diverse Matrices
For highly sensitive and accurate determination of cadmium, especially at trace and ultra-trace levels, advanced spectroscopic and elemental analysis techniques are employed. These methods are often coupled with the extraction and pre-concentration techniques described earlier to achieve very low detection limits.
Commonly used techniques include Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP/AES), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). cdc.gov Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is a particularly sensitive AAS technique for cadmium determination. cdc.gov Other methods such as Radiochemical Neutron Activation Analysis (RNAA), Electron Spin Resonance (ESR), Adsorptive Cathodic Stripping Voltammetry (ACSV), and Anodic Stripping Voltammetry (ASV) are also utilized for cadmium analysis. cdc.gov
Detection in Biological Samples (e.g., blood, urine, hair, tissues)
The determination of cadmium in biological samples is of great importance in toxicology and environmental health monitoring. Cadmium levels in blood reflect recent exposure, while urine cadmium is an indicator of the total body burden and long-term cumulative exposure. nih.gov
Sample preparation for the analysis of biological materials typically involves digestion with nitric acid. cdc.gov GFAAS is a widely used technique for the determination of cadmium in blood, urine, and hair, with reported recoveries of 99–99.4%. nih.gov A detection limit of 0.4 µg/L for cadmium in blood and plasma has been achieved using GFAAS after a wet ashing pretreatment. nih.gov For the analysis of urine, a simple and fast GFAAS method involving a 1:1 dilution with 4.0% nitric acid has been developed, with a detection limit of 0.12 µg/L of cadmium in the urine specimen. nih.gov
ICP-MS is another powerful technique for the determination of cadmium in biological samples, offering high sensitivity and the ability to perform isotope dilution analysis for enhanced accuracy. figshare.comresearchgate.net A method combining liquid-liquid extraction with sodium diethyldithiocarbamate and ID-ICP-MS has been successfully used to remove interferences and accurately determine cadmium in a variety of biological matrices. figshare.com
The following table summarizes the performance of some advanced analytical techniques for the determination of cadmium in biological samples.
| Analytical Technique | Biological Matrix | Sample Preparation | Detection Limit | Recovery |
| GFAAS | Whole blood, urine, hair | Wet ashing with nitric acid | 0.4 µg/L (in blood/plasma) | 99-99.4% |
| GFAAS | Urine | 1:1 dilution with 4.0% HNO₃ | 0.12 µg/L | 91.3-103.4% |
| ID-ICP-MS | Various biological matrices | Digestion and liquid-liquid extraction | Not specified | 73% to 20% (after extraction) |
| RNAA | Tissue samples | Two-step solvent extraction | 4 µg/kg | 98% |
Detection in Environmental Samples (e.g., air, soil, water)
The determination of cadmium in environmental matrices such as air, soil, and water often involves sensitive analytical techniques. This compound complexes play a role in some of these methods, primarily as a means of pre-concentration and separation. The analysis is typically accomplished by methods such as atomic absorption spectroscopy (AAS) or atomic emission spectroscopy (AES), often coupled with sample preparation steps like acid digestion or chelation. nih.gov
For air samples, standard methods involve collecting particulate matter on glass fiber or membrane filters, followed by acid extraction and subsequent analysis. cdc.gov In water analysis, several methods standardized by the EPA are used, including inductively coupled plasma-mass spectrometry (ICP-MS) and graphite furnace atomic absorption spectroscopy (GFAAS). nih.gov
Diethyldithiocarbamate and its derivatives are used as chelating agents to extract cadmium from the sample matrix, separating it from interfering substances and concentrating it to levels amenable to detection. For instance, a method involving extraction with bismuth diethyldithiocarbamate and then with zinc diethyldithiocarbamate in chloroform, followed by radiochemical neutron activation analysis (RNAA), has demonstrated recoveries of 94–106%. nih.govcdc.gov
A spectrophotometric method utilizing freshly precipitated zinc-diethyldithiocarbamate (Zn-(DDTC)₂) has been developed for the simultaneous determination of lead and cadmium in environmental samples. doaj.orguobaghdad.edu.iq This method is based on the replacement of zinc ions in the complex by cadmium ions. doaj.orguobaghdad.edu.iq The technique incorporates a solid-phase extraction step for pre-concentration. doaj.orguobaghdad.edu.iq This method has been successfully applied to real environmental samples, showing good precision and accuracy. doaj.orguobaghdad.edu.iq
The following table summarizes various analytical methods where diethyldithiocarbamate complexes are used for the determination of cadmium in environmental samples.
Table 1: Analytical Methods for Cadmium Detection Using Diethyldithiocarbamate Complexes in Environmental Samples
| Sample Matrix | Analytical Method | Reagent/Complexation | Limit of Detection/Linear Range | Recovery (%) |
|---|---|---|---|---|
| Food | Radiochemical Neutron Activation Analysis (RNAA) | Extraction with Bi(DDC)₃ then with Zn(DDC)₂ in chloroform | 0.029 µg/g | 94–106 nih.gov |
| Food | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Complexation with NaDDTC; extraction with IBMK | 0.1 ppb | 94–109 nih.gov |
Fluorescent Probes Utilizing Diethyldithiocarbamate Functionalized Quantum Dots for Metal Ion Detection
Semiconductor quantum dots (QDs) have emerged as valuable tools in the development of fluorescent sensors for heavy metal ion detection due to their unique photophysical properties, such as high photostability and size-tunable fluorescence. daneshyari.commdpi.com The surface of these QDs can be functionalized with specific ligands that bind to target metal ions, leading to a change in the QDs' fluorescence properties. mdpi.com
Diethyldithiocarbamate (DDTC) is an effective ligand for this purpose due to its strong chelating affinity for various heavy metals. A fluorescent probe for copper ion (Cu²⁺) detection has been developed based on DDTC-functionalized core-shell Cadmium Selenide (B1212193)/Cadmium Sulfide (B99878) (CdSe/CdS) quantum dots. daneshyari.comnih.gov In this system, DDTC is bound to the surface of the QDs through ligand exchange. daneshyari.comnih.gov
The mechanism of detection relies on the quenching of the quantum dots' fluorescence upon coordination with Cu²⁺ ions. daneshyari.comnih.gov The fluorescence intensity of the DDTC-functionalized QDs is diminished in the presence of copper, and the extent of this quenching is directly proportional to the concentration of copper in the sample. daneshyari.comnih.gov This relationship allows for the quantitative determination of the metal ion. The probe demonstrates high selectivity for Cu²⁺ over other metal cations and has been successfully used for determining copper concentrations in environmental samples. daneshyari.comnih.gov
Table 2: Characteristics of DDTC-Functionalized Quantum Dot Probe for Copper Ion Detection
| Parameter | Description |
|---|---|
| Quantum Dot | Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) core-shell daneshyari.comnih.gov |
| Functional Ligand | Diethyldithiocarbamate (DDTC) daneshyari.comnih.gov |
| Target Analyte | Copper ion (Cu²⁺) daneshyari.comnih.gov |
| Detection Mechanism | Fluorescence quenching upon coordination of Cu²⁺ daneshyari.comnih.gov |
| Linear Range | 0–100 µg L⁻¹ daneshyari.comnih.gov |
Future Research Directions and Emerging Paradigms
Development of Novel Dithiocarbamate (B8719985) Derivatives for Targeted Applications
The inherent versatility of the dithiocarbamate ligand provides a fertile ground for the development of novel derivatives with tailored properties. A significant area of research focuses on the synthesis of new cadmium dithiocarbamate complexes for specific, high-value applications, particularly in materials science.
One promising avenue is the use of cadmium dithiocarbamate complexes as single-source precursors (SSPs) for the synthesis of cadmium sulfide (B99878) (CdS) nanomaterials. researchgate.netcore.ac.ukacs.org These nanomaterials, including nanoparticles and quantum dots, possess unique optical and electronic properties that make them valuable in devices such as solar cells and optical detectors. core.ac.uk Research in this area is directed towards designing precursor molecules that decompose cleanly at lower temperatures to yield CdS with controlled size, shape, and crystallinity. For instance, a novel cadmium complex incorporating both silanethiolato- and dithiocarbamato-ligands has been synthesized and characterized as a potential single-source precursor for hexagonal cadmium sulfide. core.ac.uk Similarly, cadmium(II) L-proline dithiocarbamate has been synthesized with the aim of producing cadmium sulfide nanoparticles and nanowires for applications in thin film technology. niscair.res.in
The synthesis of mixed-ligand complexes of cadmium with dithiocarbamates and other ligands, such as tertiary phosphines, is another active area of investigation. These complexes exhibit interesting structural and spectroscopic properties and have been evaluated for their antimicrobial activities. mdpi.com The development of such novel derivatives opens up possibilities for new applications beyond traditional uses.
Table 1: Examples of Novel Cadmium Dithiocarbamate Derivatives and Their Targeted Applications
| Derivative | Targeted Application | Key Research Finding |
| Cadmium(II) L-proline dithiocarbamate | Production of CdS nanoparticles and nanowires | The complex is stable up to 200°C and decomposes to form cadmium sulfide. niscair.res.in |
| [Cd{l-SSi(OBut)3}(S2CNC4H8)]2 | Single-source precursor for hexagonal CdS | The dimeric complex undergoes endothermic decomposition to yield CdS. core.ac.uk |
| Mixed ligand Cd(II) complexes with N-picolyl-amine dithiocarbamate and phosphine (B1218219) ligands | Antimicrobial agents | The complexes displayed good antibacterial and antifungal activity against pathogenic species. mdpi.com |
| Cadmium(II) pyrrolidine (B122466) dithiocarbamate | Synthesis of CdS nanocrystals | Thermal decomposition under microwave irradiation yields CdS nanoparticles. researchgate.net |
Advanced Computational Modeling for Structure-Activity Relationships
Advanced computational modeling techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding the structure-activity relationships of cadmium diethyldithiocarbamate (B1195824) and its derivatives. mdpi.comtandfonline.com These methods provide insights into the electronic structure, bonding, and reactivity of these complexes at the molecular level, which can be correlated with their observed chemical and biological properties.
DFT calculations have been employed to optimize the geometries of cadmium dithiocarbamate complexes and to calculate various quantum chemical parameters. mdpi.comtandfonline.com For instance, the optimized structures of mixed ligand complexes of cadmium with dithiocarbamate and phosphine ligands have been shown to adopt a distorted tetrahedral geometry. mdpi.com Such computational studies can help in rationalizing the spectroscopic data and understanding the nature of the metal-ligand bonds.
Furthermore, computational approaches are crucial for elucidating the mechanisms of action and for predicting the properties of yet-to-be-synthesized compounds. By establishing robust structure-activity relationships, researchers can more efficiently design novel dithiocarbamate derivatives with desired functionalities, whether for materials science applications or for potential therapeutic interventions. For example, studies on dithiocarbamates derived from lactose (B1674315) and maltotriose (B133400) for in vivo cadmium mobilization have shown that aromatic groups in the hydrophobic part of the molecule lead to superior efficacy compared to aliphatic groups. nih.gov This kind of empirical data, when combined with computational modeling, can lead to the design of more effective chelating agents.
Table 2: Application of Computational Modeling in Cadmium Dithiocarbamate Research
| Computational Method | Application | Finding |
| Density Functional Theory (DFT) | Optimization of molecular structures of mixed ligand Cd(II) complexes. mdpi.com | The complexes exhibit a distorted tetrahedral geometry. mdpi.com |
| DFT | Calculation of HOMO-LUMO energies and Non-Bonding Orbital (NBO) analysis of Cd(II) dithiocarbamate complexes. tandfonline.com | Provides insights into the stability and hyper-conjugative interactions within the molecules. tandfonline.com |
| Molecular Electrostatic Potential (MEP) Analysis | Identification of electron-rich and electron-poor reactive sites in Cd(II) dithiocarbamate complexes. tandfonline.com | Helps in understanding the bonding characteristics and reactivity of the compounds. tandfonline.com |
Interdisciplinary Research in Environmental and Health Sciences
The dual nature of cadmium diethyldithiocarbamate, exhibiting both potential utility and inherent toxicity, necessitates a deeply interdisciplinary approach to its study, bridging environmental science and health sciences. Research in this domain is critical for understanding the environmental fate of this compound and for evaluating its impact on biological systems.
Cadmium itself is a well-documented environmental toxin with significant health risks, including nephrotoxicity, skeletal damage, and carcinogenicity. wikipedia.orgnih.govmdpi.comresearchgate.netcdc.govmdpi.commdpi.com Diethyldithiocarbamate (DDC) has been investigated for its potential to mobilize cadmium in vivo. nih.govnih.govsemanticscholar.orgnih.govnih.gov Studies have shown that DDC can alter the organ distribution of cadmium, in some cases increasing its accumulation in the brain. nih.gov However, it has also been observed that co-administration of DDC can prevent cadmium-induced neurotoxicity in animal models. nih.gov
The interaction between DDC and cadmium is complex and depends on factors such as the dose and route of administration. nih.gov For instance, DDC has been found to enhance the intestinal absorption of orally administered cadmium chloride. nih.govnih.gov This highlights the need for careful consideration of the potential risks and benefits of using dithiocarbamates in contexts where cadmium exposure is a concern.
Future research should focus on a holistic understanding of the lifecycle of this compound in the environment, including its transport, transformation, and bioavailability. This will require collaborative efforts between chemists, toxicologists, environmental scientists, and public health researchers. Such interdisciplinary studies will be crucial for developing strategies to mitigate the potential environmental and health risks associated with this compound, while harnessing its beneficial properties in a safe and responsible manner.
Sustainable Synthesis and Application Strategies
The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds, and this compound is no exception. ajgreenchem.comrsc.orgrsc.orgjddhs.commdpi.com Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the production and use of this compound and its derivatives.
Sustainable synthesis strategies aim to reduce or eliminate the use of hazardous solvents, reagents, and energy-intensive processes. jddhs.commdpi.com For dithiocarbamate complexes in general, green synthesis methods are being explored, such as one-pot reactions in aqueous media or using deep eutectic solvents. ajgreenchem.comrsc.orgrsc.org These approaches not only minimize the environmental footprint of the synthesis process but can also lead to higher yields and simpler purification procedures. For instance, a green method for the metal-assisted assembly of new dithiocarbamate complexes has been reported, which involves a one-pot reaction of a bis-secondary amine with carbon disulfide, a base, and a metal(II) chloride. ajgreenchem.com The synthesis of cadmium sulfide nanoparticles has also been approached from a green chemistry perspective, for example, by using olive oil as a non-toxic and biodegradable reaction medium for the thermal decomposition of this compound. researchgate.net
In terms of sustainable applications, research is moving towards the development of closed-loop systems and the recycling of materials. For applications where this compound is used as a precursor for cadmium sulfide, for example, the development of efficient methods for recycling the cadmium from end-of-life products is a critical area of research. Furthermore, exploring the use of this compound in applications that contribute to sustainability, such as in the development of more efficient solar energy conversion technologies, represents a promising direction for future research.
Table 3: Green Chemistry Approaches in Dithiocarbamate Synthesis
| Green Chemistry Principle | Application in Dithiocarbamate Synthesis | Example |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or green solvents. ajgreenchem.comrsc.orgrsc.org | One-pot condensation of aryl diazonium fluoroborate, carbon disulfide, and amine in water at room temperature. rsc.org |
| Atom Economy | Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. ajgreenchem.com | One-pot, three-component condensation reactions. rsc.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. rsc.org | Synthesis of S-aryl dithiocarbamates at room temperature. rsc.org |
| Use of Renewable Feedstocks | Utilizing renewable resources as starting materials. | While not yet widely reported for this compound, this is an emerging area in green chemistry. |
Q & A
Q. What are the established methods for synthesizing cadmium diethyldithiocarbamate complexes, and how do reaction conditions influence product purity?
this compound (Cd(DDTC)₂) is typically synthesized via precipitation reactions. A common approach involves mixing cadmium sulfate or acetate with sodium diethyldithiocarbamate (NaDDTC) in aqueous solutions under ambient conditions. Key parameters include:
- pH control : Optimal synthesis occurs near pH 6 to ensure ligand stability and prevent cadmium hydrolysis .
- Stoichiometric ratios : A 1:2 molar ratio of Cd²⁺:DDTC⁻ ensures complete complexation, avoiding residual cadmium ions .
- Solvent selection : Ethylenediamine or acetone can act as dispersants to enhance crystallinity . Post-synthesis, purification via recrystallization or liquid-liquid extraction (e.g., chloroform) is critical to remove unreacted precursors .
Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?
- Spectrophotometry : The silver diethyldithiocarbamate method is widely used for trace cadmium detection. It involves extracting cadmium-DDTC complexes into organic solvents (e.g., CCl₄) and measuring absorbance at 520 nm .
- Atomic Absorption Spectrometry (AAS) : After acid digestion, Cd(DDTC)₂ is decomposed, and free Cd²⁺ is quantified using flame or graphite furnace AAS .
- Isotope Dilution ICP-MS : For high-precision biological samples, liquid-liquid extraction with NaDDTC followed by inductively coupled plasma mass spectrometry provides sub-ppb detection limits .
Q. How does this compound interact with biological systems in acute exposure scenarios?
Cd(DDTC)₂ can mobilize cadmium in vivo. Studies in mice show that DDTC enhances cadmium distribution to the brain by forming lipid-soluble complexes, but paradoxically reduces neurotoxicity by preventing free Cd²⁺ from binding cellular targets . Key experimental considerations:
- Dosage : Subcutaneous injection of 100–200 mg/kg DDTC post-exposure improves survival rates in acute cadmium poisoning .
- Tissue analysis : Gamma-spectrometry or autoradiography (using ¹⁰⁹Cd isotopes) tracks cadmium redistribution .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the efficacy of DDTC as a cadmium chelator?
While DDTC mobilizes cadmium from kidneys, it may increase brain uptake. To address this:
- Comparative chelation studies : Co-administer DDTC with less lipophilic chelators (e.g., DMSA) to balance mobilization and excretion .
- Kinetic modeling : Use compartmental models to simulate cadmium redistribution rates under varying chelator concentrations .
- In vitro assays : Assess blood-brain barrier permeability of Cd-DDTC complexes using transwell models with endothelial cell monolayers .
Q. How can this compound precursors optimize the synthesis of CdS/ZnS nanocrystals for biomedical imaging?
Cd(DDTC)₂ serves as a single-source precursor for CdS nanocrystals due to its thermal lability. Methodological optimizations include:
- Core/Shell design : Sequential addition of ZnCl₂ and sulfur precursors to Cd(DDTC)₂ in oleylamine at 240°C produces ZnS-shelled CdS cores, enhancing photoluminescence quantum yield by 40% .
- Surface functionalization : Ligand exchange with Pluronic F127 improves aqueous stability for bioimaging applications .
- Size control : Varying the DDTC:Cd²⁺ ratio (1:1 to 1:3) tunes nanocrystal diameters from 3–8 nm .
Q. What mechanisms explain the role of DDTC in modulating superoxide dismutase (SOD) activity during cadmium toxicity?
DDTC inhibits Cu/Zn-SOD by competing with copper at the active site, exacerbating oxidative stress. Key experimental approaches:
- In vivo inhibition assays : Intraperitoneal DDTC (500 mg/kg) reduces hepatic SOD activity by 60% within 2 hours in mice .
- Electron paramagnetic resonance (EPR) : Detect superoxide radical accumulation in DDTC-treated tissues to correlate SOD inhibition with oxidative damage .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
